![molecular formula C29H33FN4OS B2487370 (1S,3s)-N-((5-((4-fluorobenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)adamantane-1-carboxamide CAS No. 477304-13-5](/img/structure/B2487370.png)
(1S,3s)-N-((5-((4-fluorobenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)adamantane-1-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of molecules containing the adamantane structure often involves microwave-assisted three-component one-pot cyclocondensation methods. These procedures enable the incorporation of the adamantyl moiety into various heterocyclic frameworks, demonstrating confined structure-activity relationships and potential antiviral activities, particularly against influenza viruses (Göktaş et al., 2012). The specific synthesis routes for the mentioned molecule can be anticipated to involve similar innovative approaches, focusing on the strategic introduction of the adamantane core into the 1,2,4-triazole scaffold to achieve desired physicochemical and biological properties.
Molecular Structure Analysis
The adamantane moiety is known for its rigid, three-dimensional structure, which significantly impacts the overall molecular geometry and physicochemical characteristics of compounds. For instance, the inclusion of adamantane and 1,2,4-triazole in a single molecule provides a fertile ground for synthesizing compounds with pronounced pharmacological activity due to low toxicity (Odyntsova, 2017). The molecular structure of our subject compound likely benefits from the unique spatial arrangement conferred by the adamantane core, which could influence its binding affinity and selectivity towards biological targets.
Chemical Reactions and Properties
Adamantane derivatives engage in various chemical reactions, reflecting their versatility and reactivity. The chemical behavior of such compounds is heavily influenced by the substituents attached to the adamantane core and the neighboring heterocyclic units. For example, adamantane-triazole compounds exhibit antimicrobial and antifungal activities, indicating the potential for selective reactivity with biological targets (Odyntsova, 2017). The specific chemical reactions of the molecule would depend on the functional groups present, particularly the fluorobenzylthio and carboxamide moieties, which could undergo nucleophilic substitution reactions, among others.
properties
IUPAC Name |
N-[[5-[(4-fluorophenyl)methylsulfanyl]-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33FN4OS/c30-25-8-6-21(7-9-25)19-36-28-33-32-26(34(28)11-10-20-4-2-1-3-5-20)18-31-27(35)29-15-22-12-23(16-29)14-24(13-22)17-29/h1-9,22-24H,10-19H2,(H,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOWLYHXNZNANJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=NN=C(N4CCC5=CC=CC=C5)SCC6=CC=C(C=C6)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-{[(4-fluorophenyl)methyl]sulfanyl}-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide |
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